REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:13]C(N)=O>ClC1C=CC=CC=1C.P(O)(O)O>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:13])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
83.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)C
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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P(O)(O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
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Details
|
with stirring at from 150° to 157° C. for 8 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
is filtered off with suction
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Type
|
WASH
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Details
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washed with 50 ml of o-chlorotoluene
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Type
|
ADDITION
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Details
|
The filter cake is introduced into 250 ml of water
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Type
|
DISTILLATION
|
Details
|
is subjected to steam distillation
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Type
|
FILTRATION
|
Details
|
Subsequently the solid is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried at 100° C
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.9 g | |
YIELD: PERCENTYIELD | 90.3% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |